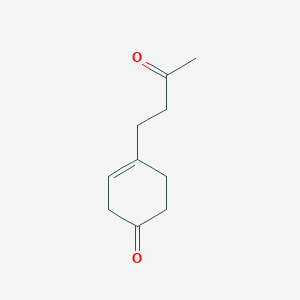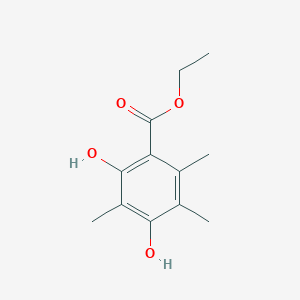
Ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid and features two hydroxyl groups and three methyl groups on the benzene ring, along with an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate can be synthesized through the esterification of 2,4-dihydroxy-3,5,6-trimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of ethyl 2,4-dihydroxy-3,5,6-trimethylbenzyl alcohol.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate biochemical pathways and exert various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2,4-dihydroxy-6-methylbenzoate
- Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
- Ethyl 2,4,6-trimethylbenzoate
Uniqueness
Ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate is unique due to the presence of three methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of hydroxyl and ester functional groups also provides versatility in its applications and potential for further chemical modifications.
Propiedades
Número CAS |
81345-10-0 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate |
InChI |
InChI=1S/C12H16O4/c1-5-16-12(15)9-6(2)7(3)10(13)8(4)11(9)14/h13-14H,5H2,1-4H3 |
Clave InChI |
NHKFCDQZJNYGKZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(C(=C1C)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


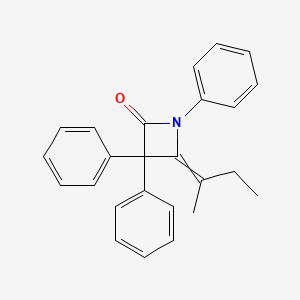
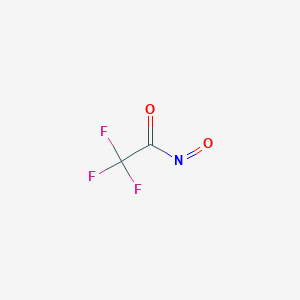
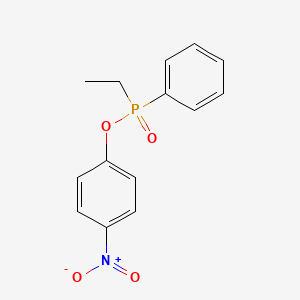


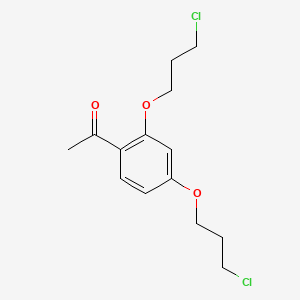



![N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide](/img/structure/B14417057.png)
![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)
